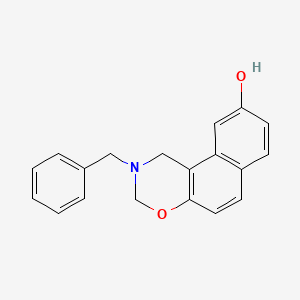
2-Benzyl-2,3-dihydro-1H-naphtho(1,2-e)(1,3)oxazin-9-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzyl-2,3-dihydro-1H-naphtho(1,2-e)(1,3)oxazin-9-ol is a chemical compound that belongs to the class of naphthoxazines This compound is characterized by its unique structure, which includes a naphthalene ring fused with an oxazine ring
Métodos De Preparación
The synthesis of 2-Benzyl-2,3-dihydro-1H-naphtho(1,2-e)(1,3)oxazin-9-ol typically involves a multicomponent reaction. One common method involves the reaction of 2-naphthol, benzaldehyde, and phenylmethanamine. This reaction is often carried out in the presence of a catalyst, such as SiO2.HClO4, and ethanol as the solvent . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Análisis De Reacciones Químicas
2-Benzyl-2,3-dihydro-1H-naphtho(1,2-e)(1,3)oxazin-9-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the oxazine ring is opened and substituted with different nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2-Benzyl-2,3-dihydro-1H-naphtho(1,2-e)(1,3)oxazin-9-ol has been explored for various scientific research applications:
Medicinal Chemistry: It has shown potential as an anti-inflammatory agent.
Materials Science: This compound has been investigated for its potential use in the development of organic electronic materials due to its unique electronic properties.
Biological Studies: It has been used as a probe in biological studies to understand the interactions between small molecules and biological targets.
Mecanismo De Acción
The mechanism of action of 2-Benzyl-2,3-dihydro-1H-naphtho(1,2-e)(1,3)oxazin-9-ol involves its interaction with specific molecular targets. In the case of its anti-inflammatory activity, it inhibits the COX enzyme, thereby reducing the production of pro-inflammatory mediators like prostaglandins . The compound’s structure allows it to fit into the active site of the enzyme, blocking its activity and leading to anti-inflammatory effects.
Comparación Con Compuestos Similares
2-Benzyl-2,3-dihydro-1H-naphtho(1,2-e)(1,3)oxazin-9-ol can be compared with other naphthoxazine derivatives, such as:
2-Benzyl-1,3-diphenyl-2,3-dihydro-1H-naphtho(1,2-e)(1,3)oxazine: This compound has a similar structure but with different substituents on the naphthalene ring.
2-(Benzo[d][1,3]dioxol-5-yl)-2,3-dihydro-1H-naphtho(1,2-e)(1,3)oxazine: Another derivative with a different substitution pattern, which affects its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it suitable for specific applications in medicinal chemistry and materials science.
Propiedades
Número CAS |
35141-71-0 |
|---|---|
Fórmula molecular |
C19H17NO2 |
Peso molecular |
291.3 g/mol |
Nombre IUPAC |
2-benzyl-1,3-dihydrobenzo[f][1,3]benzoxazin-9-ol |
InChI |
InChI=1S/C19H17NO2/c21-16-8-6-15-7-9-19-18(17(15)10-16)12-20(13-22-19)11-14-4-2-1-3-5-14/h1-10,21H,11-13H2 |
Clave InChI |
CLOONOJPKIVAIE-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C=CC3=C2C=C(C=C3)O)OCN1CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















